molecular formula C11H13NO2 B1293584 2'-Methylacetoacetanilide CAS No. 93-68-5

2'-Methylacetoacetanilide

Cat. No.: B1293584
CAS No.: 93-68-5
M. Wt: 191.23 g/mol
InChI Key: TVZIWRMELPWPPR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2’-Methylacetoacetanilide typically involves the reaction of o-toluidine with acetoacetic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to reflux, and the product is then isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2’-Methylacetoacetanilide undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, arylamines, and various oxidizing and reducing agents. Major products formed from these reactions include quinones, amines, and complex cyclic compounds.

Scientific Research Applications

2’-Methylacetoacetanilide is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2’-Methylacetoacetanilide involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, binding to active sites and preventing substrate access. The compound’s aromatic ring and carbonyl groups play crucial roles in its binding affinity and specificity . Pathways involved in its action include inhibition of enzymatic activity and disruption of protein-ligand interactions.

Comparison with Similar Compounds

2’-Methylacetoacetanilide is similar to other acetoacetanilide derivatives, such as acetoacetanilide and 4’-methylacetoacetanilide . its unique structure, with a methyl group at the ortho position of the aromatic ring, imparts distinct chemical properties and reactivity. This structural difference influences its melting point, solubility, and reactivity in various chemical reactions.

Similar Compounds

2’-Methylacetoacetanilide stands out due to its specific applications in pigment and agrochemical production, as well as its potential in pharmaceutical research.

Properties

IUPAC Name

N-(2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZIWRMELPWPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026562
Record name N-(2-Methylphenyl)-3-oxobutanamide
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Butanamide, N-(2-methylphenyl)-3-oxo-
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CAS No.

93-68-5
Record name o-Acetoacetotoluidide
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Record name 2'-Methylacetoacetanilide
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Record name 2'-Methylacetoacetanilide
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Record name Butanamide, N-(2-methylphenyl)-3-oxo-
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Record name N-(2-Methylphenyl)-3-oxobutanamide
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Record name 2'-methylacetoacetanilide
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Record name 2'-METHYLACETOACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2'-methylacetoacetanilide in the context of the provided research papers?

A: this compound serves as a key building block in synthesizing various heterocyclic compounds with potential biological activity. Specifically, it's used to create Schiff base ligands, which can then form complexes with metal ions like copper(II) and zinc(II). [, ]

Q2: What makes these metal complexes, incorporating ligands derived from this compound, of interest to researchers?

A: Researchers are interested in these complexes due to their potential antimicrobial and DNA-binding properties. [, ] For instance, copper(II) complexes showed significant activity against bacteria and fungi. [] Additionally, studies have explored their interaction with DNA, suggesting potential applications in areas like anti-cancer research. [, ]

Q3: How does the structure of this compound contribute to its reactivity and its use in synthesizing these compounds?

A: this compound possesses several reactive sites: * The acetoacetamide group: This allows for easy reaction with aldehydes to form Schiff bases, which are essential for creating the metal complexes. [] * The methyl and phenyl substituents: These can influence the compound's solubility, stability, and overall biological activity. []

Q4: Are there any studies investigating the relationship between the structure of the synthesized compounds and their biological activity?

A: While not explicitly detailed in the provided abstracts, the synthesis of various derivatives of this compound with differing substituents suggests an interest in understanding Structure-Activity Relationships (SAR). [] By altering the substituents, researchers can investigate how these changes affect the compounds' antimicrobial activity, DNA binding affinity, and other properties.

Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?

A5: Researchers employ a variety of spectroscopic methods for characterization, including:

* **Infrared (IR) spectroscopy:** Provides information about functional groups present in the molecule. [, ]* **Nuclear Magnetic Resonance (NMR) spectroscopy:**  Offers detailed information on the structure and connectivity of atoms within the molecule. [, ]* **Mass spectrometry:** Helps determine the molecular weight and fragmentation pattern of the compound. []

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